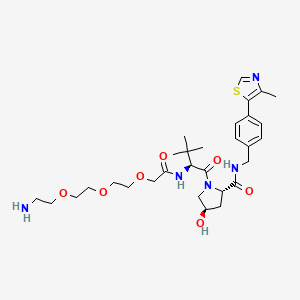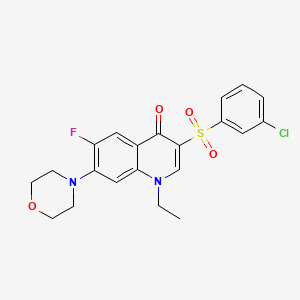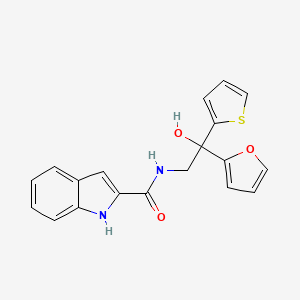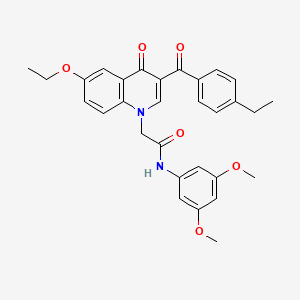
5-bromo-3,4-dihydro-2(1H)-Quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3,4-dihydro-2(1H)-Quinazolinone (5-Br-3,4-DH-2(1H)-Q) is a heterocyclic compound belonging to the quinazolinone family. It is a synthetic compound with a wide range of applications in medicinal and scientific research. 5-Br-3,4-DH-2(1H)-Q is a valuable research tool due to its unique properties and wide range of applications.
Applications De Recherche Scientifique
Solid-Phase Synthesis
One of the notable applications of 5-bromo-3,4-dihydro-2(1H)-Quinazolinone derivatives is in solid-phase synthesis. Sun, Zhou, and Kyle (2001) developed a methodology for the solid-phase synthesis of 3,4-dihydro-2(1H)-quinazolinones, starting from Rink resin, through a process involving acylation, amination, reduction, and cyclization to yield the desired compounds in good yield and high purity. This method exemplifies the utility of this compound derivatives in facilitating efficient and versatile syntheses of complex molecules Sun, Q., Zhou, X., & Kyle, D. K. (2001). Tetrahedron Letters, 42, 4119-4121.
Microwave-Assisted Synthesis
Mohammadi and Hossini (2011) demonstrated a microwave-assisted, one-pot synthesis of 2,3-disubstituted-4(3H)-quinazolinones using this compound derivatives. This method employs KAl(SO4)2·12H2O (Alum) under solvent-free conditions, showcasing the compound's adaptability to green chemistry principles and its role in streamlining synthetic pathways Mohammadi, A., & Hossini, S. S. S. (2011). Chinese Journal of Chemistry, 29, 1982-1984.
Halogenation Reactions
Escalante et al. (2012) explored the direct halogenation reactions of 2,3-dihydro-4(1H)-quinazolinones, including derivatives of this compound, to yield halogenated compounds. This process is catalyst-free and offers a short reaction time, highlighting the compound's utility in producing halogenated derivatives with potential pharmacological applications Escalante, J., et al. (2012). Heterocycles, 85, 2173-2195.
Biological Applications
The derivatives of this compound have also been investigated for their biological applications. Rasapalli et al. (2020) synthesized novel 4(3H)-quinazolinonyl aminopyrimidine derivatives from 2-acyl-4(3H)-quinazolinone and assessed their efficacy in inhibiting biofilm formation against Gram-positive and Gram-negative bacteria. This study underscores the potential of these compounds in developing new antibacterial agents Rasapalli, S., et al. (2020). Bioorganic & medicinal chemistry letters.
Propriétés
IUPAC Name |
5-bromo-3,4-dihydro-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-6-2-1-3-7-5(6)4-10-8(12)11-7/h1-3H,4H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSVCWIHODXNSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Br)NC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2797527.png)

![3-(4-chlorophenyl)sulfanyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2797529.png)

![3-[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2797531.png)
![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2797534.png)
![1-Bromo-2-methoxy-4-[(3-methylpyrazolyl)sulfonyl]benzene](/img/structure/B2797535.png)

![3-(4-chlorobenzyl)-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2797538.png)




![4-ethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2797549.png)